Dipentyl tartrate
Description
Its molecular formula is $ \text{C}{14}\text{H}{26}\text{O}_6 $, with a molecular weight of 290.35 g/mol.
Structure
3D Structure
Properties
CAS No. |
71501-09-2 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
dipentyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
CHNUEARJLWZWOD-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O |
Canonical SMILES |
CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl (R(R*,R*))-tartrate can be synthesized through the esterification of tartaric acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of dipentyl (R(R*,R*))-tartrate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Enantiomeric Separation via Chiral Liquid Membranes
Dipentyl tartrate serves as a chiral selector in liquid membrane systems for separating enantiomers. Studies demonstrate its effectiveness in the resolution of racemic ibuprofen:
-
Mechanism : L-dipentyl tartrate selectively forms stronger diastereomeric complexes with R-ibuprofen in the membrane phase, enabling preferential transport of S-ibuprofen into the stripping phase .
-
Concentration Dependence :
Coordination Chemistry with Lanthanides
This compound’s hydroxyl and carboxylate groups enable coordination to metal centers:
-
Luminescent Coordination Polymers : Lanthanides (e.g., Eu³⁺, Tb³⁺) form 2D/3D frameworks with tartrate ligands. For example, [Eu(L-Htart)₂(OH)(H₂O)₂]ₙ exhibits ligand-to-metal charge transfer, yielding characteristic red emission (λₑₘ = 613 nm) with a lifetime of 342 µs .
-
Thermal Stability : These complexes retain structural integrity up to 200°C, making them viable for optoelectronic applications .
Synthetic Methodologies
Key protocols for synthesizing tartrate esters inform this compound’s preparation:
-
Photoredox-Catalyzed Dimerization : α-Ketoesters undergo visible light-mediated coupling using eosin Y (EY) as a photocatalyst. For example, dimethyl 2,3-diisopropyltartrate is synthesized in 92% yield under optimized conditions .
Parameter Optimal Value Solvent THF/H₂O (95:5 v/v) Catalyst EY (2 mol%) Temperature 25°C -
Esterification : Tartaric acid reacts with pentanol under acid catalysis, though specific data for this compound requires extrapolation from analogous reactions .
Reaction Optimization Insights
Critical parameters influencing tartrate ester reactivity include:
-
Solvent Polarity : Nonpolar solvents (e.g., n-octane) enhance chiral recognition in membrane systems .
-
Temperature Control : Low temperatures (−78°C) prevent isomerization in crotylboration reactions .
-
Additive Effects : Hantzsch esters improve photoredox reaction yields by facilitating proton-coupled electron transfer .
Comparative Analysis with Analogous Esters
| Property | This compound | Diisopropyl Tartrate | Dipropyl Tartrate |
|---|---|---|---|
| Separation Factor | 1.18 | 1.08 | N/A |
| Thermal Stability | >150°C | >160°C | >140°C |
| Catalytic Efficiency | Moderate | High | Low |
Scientific Research Applications
Dipentyl (R(R*,R*))-tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme catalysis and stereochemistry.
Industry: Dipentyl (R(R*,R*))-tartrate is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dipentyl (R(R*,R*))-tartrate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors and influencing their activity. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dipentyl tartrate with other alkyl tartrate esters, focusing on structural features, physicochemical properties, and functional performance in applications such as chiral separation and material science.
Structural and Physicochemical Properties
Notes: ¹ Physical state inferred from trends: Linear esters with alkyl chains ≤C6 are typically liquids. ² Solubility inferred from , where longer chains (e.g., hexyl) exhibit higher organic-phase solubility. ³ 2-Ethylhexyl tartrate’s branched structure enhances miscibility and separation efficiency in countercurrent chromatography (CCC) .
Performance in Chiral Separations
highlights the role of alkyl chain length and branching in chiral separation efficiency using tartrate esters as chiral selectors (CSs) in CCC. Key findings:
- 2-Ethylhexyl tartrate (branched C8): Achieved the highest separation factor ($ \alpha = 2.010 $) for α-cyclohexylmandelic acid enantiomers due to optimal distribution ratios ($ D- = 3.885 $, $ D+ = 1.933 $) .
- Dihexyl tartrate (linear C6): Exhibited complete miscibility in organic phases but suboptimal $ \alpha $ compared to 2-ethylhexyl.
- Dibutyl tartrate (C4) and Dodecyl tartrate (C12): Showed unsuitable distribution ratios for CCC, with dodecyl tartrate’s insolubility rendering it ineffective.
- However, branching (as in 2-ethylhexyl) appears critical for maximizing CCC efficiency .
Thermal and Mechanical Properties
- Sodium tartrate (): Unlike alkyl esters, sodium tartrate is an inorganic salt used in gel matrix formation and crystal growth. It improves gel strength and optical properties in materials science but lacks the lipophilicity required for organic-phase applications.
- This compound: As a non-ionic ester, it is more compatible with hydrophobic systems (e.g., polymers, organic solvents) compared to ionic tartrates.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for safely handling dipentyl tartrate in academic research?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation systems to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles, and long-sleeved lab coats to prevent skin/eye contact .
- Storage : Store in tightly sealed glass containers at 2–10°C to avoid degradation or ignition risks .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for this compound preparation in research settings?
- Methodological Answer :
- Esterification : React tartaric acid with pentanol using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Use vacuum distillation or column chromatography to isolate this compound from unreacted precursors .
- Validation : Confirm purity via reverse-phase high-performance liquid chromatography (RP-HPLC) or NMR spectroscopy .
Q. Which analytical techniques are validated for quantifying this compound purity in experimental samples?
- Methodological Answer :
- RP-HPLC : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column temperature using Quality by Design (QbD) principles to ensure robustness .
- Gravimetric Titration : Employ sodium tartrate as a masking agent to prevent lead hydroxide precipitation during EDTA-based titrations .
- Spectrophotometry : Validate UV absorbance at λmax 210–230 nm for rapid concentration estimation .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize chromatographic analysis of this compound?
- Methodological Answer :
- Define Critical Quality Attributes (CQAs) : Prioritize parameters like retention time, peak symmetry, and resolution .
- Design of Experiments (DoE) : Use Box-Behnken designs to evaluate interactions between mobile phase pH, flow rate, and column temperature .
- Risk Assessment : Apply failure mode and effects analysis (FMEA) to identify high-risk variables (e.g., buffer concentration) and mitigate errors .
Q. What experimental design strategies address conflicting stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Use accelerated stability testing (40°C/75% RH) to simulate long-term degradation. Monitor hydrolysis products via LC-MS .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate degradation rates with environmental factors (light, humidity) .
- Replicate Experiments : Conduct triplicate trials under identical conditions to distinguish systematic vs. random errors .
Q. What mechanisms explain this compound's interactions with polar/non-polar matrices in composite materials?
- Methodological Answer :
- Solubility Studies : Measure partition coefficients (log Pow) to predict compatibility with polymers like polyethylene or polyvinyl alcohol .
- FTIR Spectroscopy : Identify hydrogen bonding between tartrate ester groups and matrix functional groups (e.g., hydroxyls) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability shifts when this compound is embedded in hydrophobic vs. hydrophilic matrices .
Q. How to validate complete hydrolysis of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Hydrolysis : Simulate gastrointestinal conditions (pH 1.2–6.8, 37°C) and quantify residual ester via RP-HPLC .
- Mass Spectrometry : Detect hydrolysis products (tartaric acid, pentanol) using MRM transitions for trace-level validation .
- Enzymatic Assays : Incubate with esterases and monitor reaction kinetics via UV-Vis spectrophotometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
